molecular formula C16H28O3 B14617093 Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate CAS No. 59119-70-9

Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate

Cat. No.: B14617093
CAS No.: 59119-70-9
M. Wt: 268.39 g/mol
InChI Key: FUYYVIQGANXGIJ-UHFFFAOYSA-N
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Description

Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate typically involves the esterification of 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate: shares similarities with other esters, such as mthis compound and propyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate.

    Unique Features: The presence of the 2-methylpropoxy group and the specific ester configuration make it unique compared to other esters.

Highlighting Uniqueness

The unique structural features of this compound, such as the specific arrangement of functional groups, contribute to its distinct reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for research and industrial use.

Properties

CAS No.

59119-70-9

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate

InChI

InChI=1S/C16H28O3/c1-6-19-16(17)10-14(4)8-7-9-15(5)12-18-11-13(2)3/h7-8,10,13,15H,6,9,11-12H2,1-5H3

InChI Key

FUYYVIQGANXGIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)COCC(C)C

Origin of Product

United States

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